2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide
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Overview
Description
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methylaniline with thiosemicarbazide to form the intermediate 5-(2-methylanilino)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with phenylacetohydrazide under appropriate conditions to yield the final product.
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can bind to receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-methylanilino)-1,3,4-thiadiazole-2-thiol
- 2-amino-5-mercapto-1,3,4-thiadiazole
- N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
Uniqueness
Compared to similar compounds, 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N’-phenylacetohydrazide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the thiadiazole ring and the phenylacetohydrazide moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89632-37-1 |
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Molecular Formula |
C17H17N5OS2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide |
InChI |
InChI=1S/C17H17N5OS2/c1-12-7-5-6-10-14(12)18-16-21-22-17(25-16)24-11-15(23)20-19-13-8-3-2-4-9-13/h2-10,19H,11H2,1H3,(H,18,21)(H,20,23) |
InChI Key |
MJUKIZGRNCFKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NNC3=CC=CC=C3 |
Origin of Product |
United States |
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